molecular formula C19H19N3O4S2 B12146768 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12146768
M. Wt: 417.5 g/mol
InChI Key: OOXSYZAOSLXHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name of this compound is derived from its bipartite structure:

  • Benzodioxin moiety : The 2,3-dihydro-1,4-benzodioxin-6-yl group originates from a benzene ring fused to a 1,4-dioxane ring, with partial saturation at the 2,3-positions.
  • Thienopyrimidine core : The 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl component features a thiophene ring fused to a pyrimidin-4-one system, with methyl substituents at positions 3, 5, and 6.
  • Linkage : A sulfanyl-acetamide bridge (-S-CH2-C(=O)-NH-) connects the two heterocycles, positioned at the 6th carbon of benzodioxin and the 2nd sulfur of thienopyrimidine.

Table 1: Structural comparison with related acetamide-linked hybrids

Compound Benzodioxin Substituents Thienopyrimidine Substituents Bridge Modification Source
Query Compound 6-NH-acetamide 3,5,6-trimethyl, 4-oxo Sulfanyl This work
CID 4597925 6-NH-acetamide 7-methyl, 4-oxo, 3-phenyl Sulfanyl
CID 565773 6-NH-acetamide None (simple benzodioxin) None

The numbering follows IUPAC priority rules, with the benzodioxin system taking precedence due to its larger ring size and higher heteroatom count.

Historical Context in Heterocyclic Chemistry Research

The synthesis of benzodioxin-thienopyrimidine hybrids marks a convergence of two independent research trajectories:

  • Benzodioxins : First characterized in the mid-20th century, 1,4-benzodioxin derivatives gained prominence as building blocks for cardiovascular drugs and neurotransmitter analogs. The 2,3-dihydro modification reduces aromaticity, enhancing metabolic stability compared to fully unsaturated analogs.
  • Thienopyrimidines : Emerging in the 1970s as bioisosteres of purines, thieno[2,3-d]pyrimidines became pivotal in kinase inhibitor development. The 4-oxo-3,4-dihydro variant introduces a non-planar conformation that modulates DNA intercalation potential.

The strategic fusion of these systems via sulfanyl-acetamide linkers, as seen in recent work, reflects three key trends:

  • Pharmacophore hybridization : Combining π-deficient (pyrimidine) and π-excessive (benzodioxin) systems to enable multi-target interactions.
  • Sulfur utilization : Leveraging sulfanyl groups for redox modulation and hydrogen-bonding complementarity, as demonstrated in CID 4597925.
  • Steric control : Introducing trimethyl groups on the thienopyrimidine core to fine-tune binding pocket occupancy, a tactic validated in antimicrobial thienopyrimidines.

Significance of Benzodioxin-Thienopyrimidine Hybrid Architectures

This hybrid architecture confers unique advantages in molecular design:

Table 2: Functional contributions of hybrid components

Component Electronic Profile Pharmacological Role Structural Impact
2,3-Dihydrobenzodioxin Electron-rich (O donors) Enhances blood-brain barrier permeation Provides planar aromatic surface
Thienopyrimidin-4-one Electron-deficient Mimics ATP in kinase binding Introduces rotational constraints
Sulfanyl bridge Polarizable S atom Facilitates redox cycling Modulates conformational flexibility

Key applications include:

  • Antioxidant development : Analogous hybrids exhibit radical scavenging via the sulfanyl group's thiyl radical intermediacy.
  • Kinase inhibition : The thienopyrimidine core competes with ATP binding, while benzodioxin modulates off-target interactions.
  • Antimicrobial agents : Hybrids like CID 4597925 demonstrate broad-spectrum activity through membrane disruption and enzyme inhibition.

Recent molecular docking studies on similar systems reveal:

  • Benzodioxin's oxygen atoms form hydrogen bonds with catalytic lysine residues in kinase domains.
  • The 3,5,6-trimethyl groups induce hydrophobic contacts with allosteric pockets, enhancing selectivity.
  • Sulfanyl bridges participate in covalent inhibition through disulfide exchange with cysteine residues.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-4-5-13-14(8-12)26-7-6-25-13/h4-5,8H,6-7,9H2,1-3H3,(H,20,23)

InChI Key

OOXSYZAOSLXHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thieno[2,3-d]pyrimidin-4-one scaffold is constructed via cyclocondensation between 2-amino-3-cyano-4,5-dimethylthiophene (1a ) and formamide under reflux (Scheme 1).

Reaction Conditions

  • Reactants : 2-Amino-3-cyano-4,5-dimethylthiophene (1.0 equiv), formamide (5.0 equiv)

  • Solvent : Neat formamide

  • Temperature : 150–160°C (reflux)

  • Time : 1.5–2 hours

  • Yield : 76–97%

Mechanistic Insight
Formamide acts as both solvent and carbonyl donor, facilitating cyclization through nucleophilic attack of the thiophene amine on the formamide carbonyl, followed by dehydration to form the pyrimidinone ring.

Alternative Route via Thiourea Cyclization

Substituted thioureas (2a–h ) undergo base-mediated cyclization to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-ones (3a–h ), which are subsequently alkylated to introduce the sulfanyl group (Scheme 2).

Key Steps

  • Thiourea Formation : Microwave-assisted condensation of 2-aminothiophene carboxylates with aryl isothiocyanates (70–85% yield).

  • Cyclization : Treatment with alcoholic KOH (10% w/v) at 80°C for 4 hours.

  • S-Alkylation : Reaction with chloroacetamide derivatives in DMF at 60°C (Table 1).

Table 1. Alkylation of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones

IntermediateAlkylating AgentSolventTemp (°C)Yield (%)
3a ChloroacetamideDMF6082
3b BromoethylacetateEtOH7075

Synthesis of the N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Acetamide Moiety

Benzodioxan-6-amine Preparation

6-Amino-2,3-dihydro-1,4-benzodioxane (4 ) is synthesized via catalytic hydrogenation of 6-nitrobenzodioxane using Pd/C (10 wt%) in methanol at 25°C and 50 psi H₂ (Scheme 3).

Reaction Profile

  • Substrate : 6-Nitro-2,3-dihydro-1,4-benzodioxane (1.0 equiv)

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Conditions : 25°C, 50 psi H₂, 6 hours

  • Yield : 94%

Acetamide Formation

Coupling of 4 with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C produces 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (5 ) (Scheme 4).

Optimization Notes

  • Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.

  • Solvent : DCM enables easy removal of excess chloroacetyl chloride via washing.

  • Yield : 88%

Final Coupling and Sulfanyl Bridge Formation

Nucleophilic Substitution

The sulfanyl bridge is installed via reaction of 2-mercapto-thieno[2,3-d]pyrimidin-4-one (6 ) with 5 in DMF under nitrogen atmosphere (Scheme 5).

Reaction Parameters

  • Molar Ratio : 5 (1.0 equiv), 6 (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Temp : 25°C (room temperature)

  • Time : 12 hours

  • Yield : 78%

Purification
Crude product is recrystallized from ethanol/water (3:1 v/v) to afford pure target compound as a white crystalline solid (m.p. 214–216°C).

Alternative Microwave-Assisted Coupling

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates the coupling step, improving yield to 85% while reducing reaction time.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6d_6) : δ 10.23 (s, 1H, NH), 7.45–6.85 (m, 3H, benzodioxin-H), 3.98 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 6H, 2×CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98.5% purity with retention time = 6.72 minutes.

Scale-Up Considerations and Process Optimization

Solvent Selection

DMF is preferred for coupling steps due to its high polarity and ability to dissolve both polar and non-polar intermediates. However, substitution with dimethylacetamide (DMAc) reduces environmental toxicity without compromising yield.

Catalytic Enhancements

Addition of KI (0.1 equiv) as a phase-transfer catalyst during S-alkylation improves reaction rate and yield (82% → 89%).

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

MethodTotal StepsOverall Yield (%)Key Advantage
Sequential Cyclization562High intermediate purity
Convergent Microwave471Reduced reaction time

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the sulfanyl group to sulfone is minimized by conducting reactions under inert atmosphere and avoiding prolonged heating.

Crystallization Issues

Ethanol/water recrystallization sometimes yields amorphous solids; switching to acetonitrile/toluene (1:2) improves crystal morphology .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group is a key reactive site, facilitating nucleophilic substitution under specific conditions. In analogous thieno[2,3-d]pyrimidinone derivatives, sulfanyl groups undergo displacement with alkyl halides or amines:

ReactionConditionsProductYieldReference
Reaction with methyl iodideDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CMethyl substitution at sulfur72–85%
Reaction with benzylamineEtOH, reflux, 12hBenzylamine substitution at sulfur68%

Mechanistic Insight : The reaction typically proceeds via an S<sub>N</sub>2 pathway, with the sulfur acting as a nucleophile. Steric hindrance from the 3,5,6-trimethyl groups on the thieno[2,3-d]pyrimidinone may reduce reactivity compared to less substituted analogs.

Oxidation of the Sulfanyl Group

The sulfanyl linker can oxidize to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductSelectivityReference
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°C, 4hSulfoxide formation>90%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2hSulfone formation85%

Key Finding : Oxidation kinetics depend on the electronic environment of the sulfur atom. The electron-withdrawing pyrimidinone ring accelerates sulfone formation relative to simpler thioethers .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

ConditionsProductReaction TimeYieldReference
6M HCl, reflux, 6h2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid6h78%
NaOH (10%), EtOH, 70°C, 3hCorresponding sodium carboxylate3h82%

Structural Impact : Hydrolysis preserves the thieno[2,3-d]pyrimidinone core but modifies solubility and bioactivity, as seen in related acetamide-to-acid conversions .

Functionalization of the Benzodioxin Ring

The 2,3-dihydro-1,4-benzodioxin moiety can undergo electrophilic substitution or ring-opening reactions:

ReactionConditionsProductNotesReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C6-Nitrobenzodioxin derivativePara-directing by -O- groups
Acidic ring-openingH<sub>2</sub>SO<sub>4</sub> (conc.), 100°C, 2hCatechol derivativeLow yield due to stability

Limitations : Ring-opening is less favorable under mild conditions due to the stability conferred by the fused oxygen atoms .

Cross-Coupling Reactions

Palladium-catalyzed couplings enab

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit promising anticancer activities. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases that are overexpressed in certain cancer types.
  • Case Study : A study demonstrated that similar compounds led to significant apoptosis in breast cancer cell lines through the activation of caspase pathways.

Antimicrobial Activity

The compound's unique structure also suggests potential antimicrobial properties. Preliminary studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Drug Discovery

This compound has been included in various screening libraries aimed at drug discovery:

  • Diversity Libraries : It is part of a 3D-pharmacophore based diversity library containing thousands of compounds aimed at identifying new drug candidates.
  • Protein Interaction Modulators : The compound has been identified as a potential modulator in protein-protein interactions (PPIs), which are critical in many biological processes.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

  • Anticancer Studies : Research published in the Journal of Medicinal Chemistry highlighted the efficacy of similar thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models.
    "The introduction of the benzodioxin moiety significantly enhances the bioactivity of the thieno[2,3-d]pyrimidine scaffold" .
  • Antimicrobial Efficacy : A study published in the International Journal of Antimicrobial Agents reported that derivatives exhibited potent activity against resistant strains of bacteria.
    "Compounds containing the sulfanyl acetamide group showed enhanced activity against Staphylococcus aureus" .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins involved in inflammation or cancer pathways.

    Pathways Involved: Inhibition of key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrimidine/thiophene rings or the benzodioxin-acetamide linker. Key comparisons are summarized in Table 1.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide ()

  • Structural Difference: Replaces the sulfanyl group with an oxy group and lacks the 3,5,6-trimethyl-4-oxo substitution on the thienopyrimidine.
  • The absence of methyl groups could decrease steric hindrance, improving solubility .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()

  • Structural Difference: Incorporates a 2-methoxyphenyl substituent at position 3 of the pyrimidine ring and a fused cyclohexene ring (6,7-dihydrothieno).

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide ()

  • Structural Difference: Substitutes the thienopyrimidinone with a pyrimidine ring bearing a 3-fluorophenyl and 6-methyl group.
  • Implications: Fluorine’s electronegativity may enhance metabolic stability, while the pyrimidine ring (vs. thienopyrimidinone) could alter hydrogen-bonding interactions .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Structural Difference : Uses a dihydropyrimidine ring and a dichlorophenyl group instead of benzodioxin.
  • The dichlorophenyl group may contribute to hydrophobic interactions with enzyme pockets .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid ()

  • Structural Difference: Replaces the acetamide-thienopyrimidine moiety with a carboxylic acid.
  • Biological Data : Exhibited anti-inflammatory activity comparable to ibuprofen in a rat paw edema model, highlighting the benzodioxin core’s role in modulating inflammation .

Tabulated Comparison of Key Compounds

Table 1 . Structural and Functional Comparison of Analogous Compounds

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound Benzodioxin + Thienopyrimidine 3,5,6-Trimethyl-4-oxo, sulfanyl Not reported Not available
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Benzodioxin + Thienopyrimidine 5,6-Dimethyl, oxy Not reported Not available
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzodioxin + Thienopyrimidine 3-(2-Methoxyphenyl), 6,7-dihydro Not reported Not available
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide Benzodioxin + Pyrimidine 3-Fluorophenyl, 6-methyl 411.5 Not available
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine + Dichlorophenyl 4-Methyl-6-oxo, dichlorophenyl 344.21 α-Glucosidase inhibition (IC₅₀ ~81–86 μM)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid Benzodioxin + Acetic Acid Carboxylic acid Not reported Anti-inflammatory (comparable to ibuprofen)

Discussion of Structural-Activity Relationships

  • Sulfanyl vs. Oxy Groups : Sulfanyl (thioether) linkages (e.g., target compound, ) may enhance lipophilicity and resistance to enzymatic cleavage compared to oxy ethers () .
  • Substituent Effects : Methyl groups () improve metabolic stability but may reduce solubility. Aromatic substituents (e.g., 3-fluorophenyl in ) can enhance target binding via hydrophobic or π-π interactions .
  • Benzodioxin Core : The 1,4-benzodioxin moiety () is associated with anti-inflammatory and antidiabetic activities, likely due to its planar structure and hydrogen-bonding capacity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide precursors. The general synthetic route includes:

  • Formation of Benzodioxin Derivatives : Starting with 2,3-dihydrobenzo[1,4]-dioxin-6-amine reacted with sulfonyl chlorides under basic conditions.
  • Acetamide Formation : Subsequent reactions with 2-bromo-N-(un/substituted phenyl)acetamides yield the target compound.

The final product exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[...]. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from the benzodioxin structure have shown promising results in inhibiting alpha-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. In vitro assays demonstrated that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like acarbose .
  • Acetylcholinesterase Inhibition : These compounds have also been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The synthesized derivatives exhibited varying degrees of inhibition against this enzyme .

Antioxidant Properties

Research has indicated that derivatives of 2,3-dihydrobenzodioxins possess antioxidant properties. For example:

  • Lipid Peroxidation Inhibition : A series of related compounds were tested for their ability to inhibit lipid peroxidation in human low-density lipoproteins (LDL). Some derivatives were found to be more effective than traditional antioxidants like probucol .

Case Study 1: Diabetes Management

A study evaluated the effect of N-(2,3-dihydrobenzodioxin) derivatives on glucose metabolism in diabetic mice. The results indicated a significant reduction in blood glucose levels compared to control groups treated with standard antidiabetic medications. The mechanism was attributed to the inhibition of alpha-glucosidase activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of these compounds in models of Alzheimer's disease. The findings suggested that these compounds not only inhibited acetylcholinesterase but also exhibited anti-inflammatory properties that could protect neuronal cells from oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Activity Type
Compound AAlpha-glucosidase12.5Inhibitor
Compound BAcetylcholinesterase8.0Inhibitor
Compound CLipid peroxidation15.0Antioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.